molecular formula C16H14FN3O2 B2562974 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1172962-93-4

3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2562974
CAS No.: 1172962-93-4
M. Wt: 299.305
InChI Key: JEJBZEUDJKMMHC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and agrochemical research due to its pyrazole-carboxamide core structure. This scaffold is recognized as a privileged structure in drug discovery, known for its diverse biological activities and presence in various therapeutic agents . Researchers investigate such compounds for their potential to interact with key biological targets. The specific substitution pattern on this molecule—featuring a 4-fluorophenyl ring and a furanylmethyl side chain—suggests potential for unique binding characteristics and bioactivity, making it a valuable intermediate for synthesizing novel derivatives or for structure-activity relationship (SAR) studies. Compounds within this class have been reported to exhibit activity by targeting physiological processes in cells. Some related pyrazole carboxamides have been shown to inhibit mitochondrial function, decreasing the mitochondrial membrane potential and disrupting cellular respiration . This mechanism is of particular interest in the development of antifungal agents, as demonstrated by studies on similar structures that target pathogens like Rhizoctonia solani by inhibiting complex II and IV in the electron transport chain . Furthermore, the presence of both fluorophenyl and furan rings may influence the compound's electronic properties, lipophilicity, and overall pharmacokinetic profile, which are critical parameters in lead optimization. This product is intended for research applications such as in vitro bioactivity screening, as a building block in organic synthesis, and for mechanistic studies in biochemistry. It is supplied as a high-purity material to ensure consistent and reliable experimental results. Handle this compound with appropriate care in a controlled laboratory setting. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-20-15(16(21)18-10-13-3-2-8-22-13)9-14(19-20)11-4-6-12(17)7-5-11/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJBZEUDJKMMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.

    Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the pyrazole nitrogen with a furan-2-ylmethyl halide under basic conditions.

    Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carboxamide group.

    Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.

Scientific Research Applications

Structure and Composition

  • IUPAC Name : 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
  • Molecular Formula : C20H18FN5O2
  • Molecular Weight : 379.395 g/mol
  • LogP : 3.9 (indicating moderate lipophilicity)

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines. Its mechanism of action primarily involves apoptosis induction and inhibition of specific kinases associated with cell proliferation.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A5490.39Induction of autophagy
MCF70.46Inhibition of cell proliferation
NCI-H4600.16Aurora-A kinase inhibition

Case Studies :

  • Shaw et al. (2022) : Investigated the effects on NCI cancer cell lines, reporting significant growth inhibition and apoptosis induction.
  • Li et al. (2021) : Focused on Aurora-A kinase inhibition with an IC50 value of 0.16 µM, indicating strong potential for cancer therapy.

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various pathogens, suggesting its potential use in treating infections.

Table 3: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus<0.5
Escherichia coli<1
Candida albicans<0.8

The antimicrobial mechanisms are thought to involve the disruption of microbial cellular functions due to interactions between the furan and pyrazole groups and microbial targets.

Mechanism of Action

The mechanism by which 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Core Pyrazole Modifications

The target compound shares a 1-methyl-1H-pyrazole-5-carboxamide backbone with several analogs, but differences in substituents significantly influence its properties:

Compound Name / ID Substituents (Pyrazole Positions) Carboxamide Group Modifications Key Structural Features Reference
Target Compound 3-(4-Fluorophenyl), 1-methyl N-(furan-2-ylmethyl) Aromatic fluorophenyl, heterocyclic furan
5,3-AB-CHMFUPPYCA () 5-(4-Fluorophenyl), 1-(cyclohexylmethyl) N-(1-amino-3-methyl-1-oxobutan-2-yl) Bulky cyclohexylmethyl, branched amide
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-... () 5-(4-Fluorophenyl) N-(3,5-di-tert-butyl-4-hydroxyphenyl) Sterically hindered phenolic group
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-... () 3-(Trifluoromethyl) N-(chlorophenyl-pyridyl) Electron-withdrawing CF₃, pyridyl linkage

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl, trifluoromethyl) are common at position 3 or 5 of the pyrazole ring, enhancing metabolic stability .
  • Carboxamide substituents vary from heterocyclic (furan) to aliphatic (cyclohexylmethyl) or aromatic (di-tert-butylphenyl), affecting solubility and target binding .

Physicochemical Properties

Available data on molecular weight and purity:

Compound Molecular Formula Molecular Weight (g/mol) Purity Reference
Target Compound C₁₆H₁₄FN₃O₂ ~299.3 (calculated) Not reported
4-amino-N-(furan-2-ylmethyl)... C₁₀H₁₂N₄O₂ 235.72 95%
5,3-AB-CHMFUPPYCA Not explicitly given Research-grade

Key Observations :

  • The target compound’s higher molecular weight (~299.3 vs.

Enzyme Inhibition Potential

While direct data on the target compound’s activity is absent, structural analogs provide clues:

  • KFase Inhibition : Pyrazole derivatives with fluorophenyl groups (e.g., 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid) show low binding affinity (ΔG = -8.7 to -9.0 kcal/mol) to mosquito kynurenine formamidase (KFase), a target for vector control .

Recommendations :

  • Prioritize enzymatic assays (e.g., KFase inhibition) and receptor binding studies.
  • Explore substituent effects on solubility via logP measurements.

References : [1] Molecules 2013, 18, 2386–2396 [3] Synthesis and Characterization of 5,3-AB-CHMFUPPYCA [4] Structural Optimization of 1,5-Disubstituted Pyrazole-3-amine [5] Virtual Screening of KFase Inhibitors [8] Agrochemical Pyrazole Carboxamide Derivatives [9] Molecular Weight and Purity Data [12] Synthetic Routes for Pyrazole Derivatives

Biological Activity

3-(4-Fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound's structure includes a fluorophenyl group and a furan moiety, which are known to enhance biological interactions.

Chemical Structure and Properties

The molecular formula of the compound is C15_{15}H14_{14}FN3_3O2_2, with a molecular weight of approximately 295.29 g/mol. The presence of the fluorine atom is significant for its biological activity, as it can influence the compound's binding affinity and metabolic stability.

PropertyValue
Molecular FormulaC15_{15}H14_{14}FN3_3O2_2
Molecular Weight295.29 g/mol
CAS Number1396863-26-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the coupling of various aromatic and heteroaromatic components. For instance, one synthesis route involves the reaction of 4-fluoroaniline with furan derivatives under specific catalytic conditions to yield the desired pyrazole structure .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Specific research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : IC50_{50} values reported around 3.79 µM.
  • NCI-H460 (lung cancer) : Exhibited growth inhibition with an IC50_{50} of 12.50 µM.
  • SF-268 (central nervous system cancer) : IC50_{50} values at approximately 42.30 µM .

These findings suggest that the compound may interfere with cellular proliferation pathways, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory effects. The presence of the furan ring in this compound may contribute to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies indicate that such compounds can effectively reduce inflammation in various models, although specific data for this compound are still emerging .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical settings:

  • Study on MCF7 Cell Line : A derivative similar to this compound was tested against MCF7 cells, showing significant cytotoxicity with an IC50_{50} value indicating effective growth inhibition.
  • In Vivo Models : Animal studies have indicated that pyrazole compounds can significantly reduce tumor sizes when administered in specific dosages, showcasing their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide?

  • Methodological Answer : Synthesis typically involves a multi-step process starting with cyclocondensation of substituted hydrazines and β-keto esters to form the pyrazole core. For example, intermediates like ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can be synthesized via cyclocondensation of ethyl acetoacetate and 4-fluorophenylhydrazine. Subsequent N-methylation (using methyl iodide) and coupling with furfurylamine (via activation with EDCl/HOBt) yield the final carboxamide .

Q. How can solubility limitations of this compound be addressed in in vitro assays?

  • Methodological Answer : Low aqueous solubility can be mitigated using co-solvents (e.g., DMSO ≤1% v/v), surfactants (e.g., Tween-80), or structural modifications such as introducing hydrophilic groups (e.g., hydroxyl or amine substituents) on the furan or pyrazole moieties .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, 1H/13C) are critical for structural confirmation. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is used for purity assessment (>95% by UV detection at 254 nm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in proposed molecular geometries of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds between the carboxamide NH and fluorophenyl ring). For instance, SCXRD data (e.g., space group P21/c, Z=4) can confirm deviations in dihedral angles between pyrazole and fluorophenyl groups, resolving discrepancies from computational models .

Q. What strategies optimize yield in multi-step syntheses involving unstable intermediates?

  • Methodological Answer : Critical steps include:

  • Intermediate stabilization : Use low temperatures (−78°C) for azide coupling reactions to prevent decomposition .
  • Catalytic efficiency : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling of boronic esters to the pyrazole core (yield improvement from 45% to 82%) .
  • Workup protocols : Quench reactive intermediates (e.g., acyl chlorides) with aqueous NaHCO₃ to minimize side reactions .

Q. How can enzyme inhibition assays be designed to evaluate this compound’s interaction with target proteins?

  • Methodological Answer : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (KD). For example:

  • FP assay : Label the compound with FITC and titrate against purified enzyme (e.g., kinase). Calculate KD via changes in polarization .
  • SPR : Immobilize the enzyme on a CM5 chip and monitor real-time binding kinetics (kon/koff) at varying compound concentrations .

Q. What computational methods validate the compound’s electronic properties and reactivity?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These models explain regioselectivity in electrophilic substitutions (e.g., fluorophenyl ring activation) and guide derivatization for improved bioactivity .

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